molecular formula C16H21N3O2 B12734374 Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- CAS No. 86871-47-8

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-

Katalognummer: B12734374
CAS-Nummer: 86871-47-8
Molekulargewicht: 287.36 g/mol
InChI-Schlüssel: CCSRHRVWFHYDAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is a complex organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 4-methyl-5-phenyl-1H-pyrazol-3-yl group through an ethyl linker. The presence of both morpholine and pyrazole moieties in its structure makes it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the morpholine ring through an ethyl linker. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other morpholine derivatives and pyrazole-containing compounds, such as:

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

Uniqueness

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is unique due to the specific combination of morpholine and pyrazole moieties in its structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

86871-47-8

Molekularformel

C16H21N3O2

Molekulargewicht

287.36 g/mol

IUPAC-Name

4-[2-[(4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine

InChI

InChI=1S/C16H21N3O2/c1-13-15(14-5-3-2-4-6-14)17-18-16(13)21-12-9-19-7-10-20-11-8-19/h2-6H,7-12H2,1H3,(H,17,18)

InChI-Schlüssel

CCSRHRVWFHYDAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NN=C1OCCN2CCOCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.